Arginine chloromethyl ketone

Description

Historical Context of Peptide Chloromethyl Ketones as Protease Probes

The development of peptide chloromethyl ketones as targeted protease inhibitors dates back to the early 1960s. medcraveonline.commedcraveonline.com These compounds were among the first active site-directed inhibitors designed for proteases. medcraveonline.com The initial breakthrough came with the synthesis of N-tosyl-l-phenylalanine chloromethyl ketone (TPCK) and N-tosyl-l-lysine chloromethyl ketone (TLCK), which were developed as specific inhibitors for the serine proteases chymotrypsin (B1334515) and trypsin, respectively. medcraveonline.commedcraveonline.com

This pioneering work demonstrated that by incorporating an amino acid or peptide sequence recognized by a specific protease, a reactive chloromethyl ketone group could be delivered directly to the enzyme's active site. iaea.org It became clear that while all serine proteases possess a critical histidine residue in their active site, the specificity of the inhibitor was dictated by the attached peptide sequence. iaea.org This principle of using substrate specificity to target individual enzymes laid the foundation for the design of a wide array of increasingly selective protease inhibitors, including those based on arginine chloromethyl ketone. iaea.orgfao.org

General Overview of Arginine Chloromethyl Ketone Derivatives as Serine Protease Inhibitors

Arginine chloromethyl ketone derivatives are potent and often irreversible inhibitors that target the "trypsin-like" family of serine proteases, which preferentially cleave peptide bonds following arginine or lysine (B10760008) residues. fao.org The inhibitory power of these compounds stems from the combination of a peptide sequence that the target protease recognizes and a highly reactive chloromethyl ketone functional group. nih.gov

The mechanism of inhibition is a well-understood, two-step process. nih.gov First, the peptide portion of the inhibitor directs it to the active site of the specific serine protease, where it forms an initial, reversible complex, much like a natural substrate. iaea.orgnih.gov Once positioned correctly, the chloromethyl ketone "warhead" reacts with a crucial histidine residue within the enzyme's catalytic triad. medcraveonline.commedcraveonline.comfao.org This reaction involves the alkylation of the histidine, forming a stable, covalent bond that permanently inactivates the enzyme. medcraveonline.comiaea.org

The specificity of these inhibitors is determined by the peptide sequence. fao.org For instance, proteases involved in blood coagulation have distinct preferences for the amino acids preceding the arginine cleavage site. fao.org Thrombin prefers a Pro-Arg sequence, while plasma kallikrein recognizes a Phe-Arg sequence. fao.org By synthesizing arginine chloromethyl ketones with these specific peptide sequences, researchers have created highly selective inhibitors. For example, D-Phe-Pro-Arg-CH2Cl (PPACK) is a powerful and specific inhibitor of thrombin, while Pro-Phe-Arg-CH2Cl is highly effective against plasma kallikrein. fao.orgmedchemexpress.comnih.govnih.gov This ability to tailor the inhibitor to a specific enzyme makes arginine chloromethyl ketones exceptionally valuable research tools. fao.org

| Inhibitor | Target Protease(s) | Inhibition Constant (Ki or kobs/[I]) |

| D-Phe-Pro-Arg-CH2Cl (PPACK) | Thrombin | Ki = 0.24 nM caymanchem.com |

| D-Phe-Pro-Arg-CH2Cl (PPACK) | Thrombin | kobs/[I] = 10^7 M-1s-1 nih.govtandfonline.com |

| Pro-Phe-Arg-CH2Cl | Human Plasma Kallikrein | Inactivates 50% in 24 min at 2 x 10^-8 M nih.gov |

| Ala-Phe-Arg-CH2Cl | Human Plasma Kallikrein | Ki = 0.078 µM nih.gov |

| Ala-Phe-Lys-CH2Cl | Human Plasma Kallikrein | Ki = 4.9 µM nih.gov |

| Ala-Phe-Arg-CH2Cl | Human Plasmin | Ki = 1.3 µM nih.gov |

| Ala-Phe-Lys-CH2Cl | Human Plasmin | Ki = 0.83 µM nih.gov |

| Pro-Phe-Arg-CH2Cl | Crotalase | Ki = 10.8 µM pnas.org |

Significance in Biochemical and Molecular Biology Research

The high specificity and potency of arginine chloromethyl ketones make them invaluable reagents in biochemical and molecular biology research. fao.org Their ability to irreversibly inactivate a target protease allows scientists to dissect the precise function of that enzyme within complex biological pathways, such as the blood coagulation cascade. fao.orgnih.gov For example, the highly specific thrombin inhibitor D-Phe-Pro-Arg-CH2Cl has been used to interrupt platelet-dependent thrombosis and to study thrombin's role in various cellular processes. caymanchem.com

These inhibitors serve as powerful "affinity labels," where the peptide sequence directs the reactive group to the active site of the target enzyme. iaea.orgnih.gov This property can be exploited by attaching reporter molecules, such as biotin (B1667282) or radioactive isotopes, to the inhibitor. fao.orgnih.gov Biotin-labeled derivatives of D-Phe-Pro-Arg-CH2Cl, for instance, allow for the specific detection and isolation of thrombin and other serine proteases. nih.gov Similarly, radiolabeling permits the identification and quantification of the molecular targets of the inhibitor within a biological system. fao.org This application is crucial for understanding the function of newly discovered proteases and for validating them as potential therapeutic targets. fao.org The development of these selective inactivators has provided a means to perturb biological systems with high precision, offering insights into the normal and pathological roles of specific proteases. fao.org

Structure

3D Structure

Properties

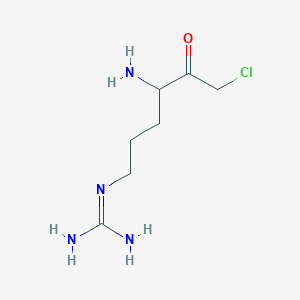

IUPAC Name |

2-(4-amino-6-chloro-5-oxohexyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN4O/c8-4-6(13)5(9)2-1-3-12-7(10)11/h5H,1-4,9H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDNKFJKUBLYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)CCl)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998148 | |

| Record name | N-(4-Amino-6-chloro-5-oxohexyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76833-33-5 | |

| Record name | Arginine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076833335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-6-chloro-5-oxohexyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Arginine Chloromethyl Ketones

General Synthetic Routes for Arginine Chloromethyl Ketone Peptides

The creation of arginine chloromethyl ketone peptides is a multi-step process that relies on established principles of peptide chemistry, adapted for the inclusion of the reactive C-terminal warhead.

Conversion of Orthogonally Protected Arginine to Chloromethyl Ketone Derivatives

The synthesis typically begins with an arginine derivative where the alpha-amino group and the side-chain guanidino group are protected. A common strategy involves converting the C-terminal carboxylic acid of a protected arginine into a diazoketone. This intermediate is then treated with hydrochloric acid (HCl) to yield the chloromethyl ketone. core.ac.uk

For example, the synthesis of Nα-tosyl-L-arginine chloromethyl ketone (TACK) starts with Nα-tosyl-NG-nitro-L-arginine. This precursor is first converted to its corresponding acid chloride, often using an agent like phosphorus pentachloride (PCl₅). core.ac.ukoup.com The acid chloride is then reacted with diazomethane (B1218177) to form a diazomethyl ketone intermediate. Subsequent treatment with HCl in a suitable solvent like acetic acid generates the NG-nitro-protected chloromethyl ketone. oup.com The final step is the removal of the side-chain protecting group (e.g., the nitro group), which can be accomplished using a strong acid like hydrogen fluoride (B91410) (HF), to yield the final arginine chloromethyl ketone. oup.comoup.com This deprotection must be carefully controlled to avoid degradation of the sensitive chloromethyl ketone moiety. oup.com

Coupling Strategies for Peptide Moieties

Building the peptide chain can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. beilstein-journals.org In many synthetic routes, the peptide backbone is assembled first, and the C-terminal arginine is then converted to the chloromethyl ketone in the final stages. Standard coupling reagents are employed to form the peptide bonds. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govplos.org Phosphonium-based reagents such as PyBOP and uronium-based reagents like HBTU are also effective. nih.gov

The choice of strategy depends on the desired peptide. For instance, the synthesis of tripeptides like D-Phe-Pro-Arg-CH₂Cl involves the sequential coupling of the protected amino acids D-phenylalanine and proline to the arginine precursor before its conversion to the chloromethyl ketone. nih.gov These methods allow for the precise construction of specific amino acid sequences required for selective enzyme inhibition. plos.orgnih.gov

N-Terminal Derivatization and Protecting Group Chemistry

Protecting groups are essential to prevent unwanted side reactions at the N-terminus and at the reactive side chains of the amino acids during synthesis. The Nα-amino group is commonly protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to many reagents but easily removed by a base like piperidine, making it ideal for SPPS. beilstein-journals.orgnih.gov The tert-butyloxycarbonyl (Boc) group is another option, which is removed under acidic conditions.

The guanidino side chain of arginine requires robust protection. The nitro (NO₂) group is a classic choice, removable with strong acid treatment like HF. core.ac.ukoup.com More acid-labile sulfonyl-based protecting groups, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), are frequently used in modern Fmoc-based SPPS because they can be cleaved under milder acidic conditions, typically with trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov Other protecting groups like benzyloxycarbonyl (Cbz) have also been employed.

After the peptide is synthesized, the N-terminal protecting group can be removed to yield a free amino group, which has been shown to be important for the inhibitory activity of some peptide chloromethyl ketones. nih.gov Alternatively, the N-terminus can be intentionally modified or derivatized. For example, biotin (B1667282) can be coupled to the N-terminus of D-Phe-Pro-Arg-CH₂Cl to create probes for detecting and labeling serine proteases. nih.gov

Synthesis of Specific Arginine Chloromethyl Ketone Variants

The general synthetic methodologies are applied to create a variety of arginine chloromethyl ketone derivatives, each designed with a specific target enzyme in mind.

Tripeptide and Tetrapeptide Derivatives (e.g., D-Phe-Pro-Arg-CH₂Cl, Phe-Phe-Arg-CH₂Cl, Glu-Gly-Arg-CH₂Cl)

Several peptidyl arginine chloromethyl ketones have been synthesized and studied for their potent and selective inhibition of proteases.

D-Phe-Pro-Arg-CH₂Cl (PPACK) : This is a well-known and potent inhibitor of thrombin. nih.govscispace.com Its synthesis involves coupling D-phenylalanine, proline, and arginine using standard peptide synthesis techniques, followed by the formation of the C-terminal chloromethyl ketone. plos.orgnih.gov The specificity of this sequence for thrombin makes it a valuable tool in coagulation research. nih.gov

Phe-Phe-Arg-CH₂Cl : This tripeptide has also been synthesized and evaluated as a protease inhibitor. nih.gov However, it was found to be a poor inhibitor of thrombin, highlighting the critical role of the amino acid sequence (specifically the P2 and P3 positions) in determining inhibitory potency and selectivity. nih.gov

Glu-Gly-Arg-CH₂Cl : This tripeptide chloromethyl ketone is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa. nih.govebi.ac.uksigmaaldrich.com Its synthesis follows the general principles of peptide chemistry, where glutamic acid and glycine (B1666218) are coupled to an arginine precursor. nih.gov The resulting compound, often supplied as a trifluoroacetate (B77799) salt, acts by alkylating a key histidine residue in the active site of the target enzyme. sigmaaldrich.com

Table 1: Specific Arginine Chloromethyl Ketone Peptide Derivatives

| Compound Name | Structure | Synthetic Context / Significance |

|---|---|---|

| D-Phe-Pro-Arg-CH₂Cl | D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone | Synthesized as a potent and specific inhibitor of thrombin. nih.govscispace.com |

| Phe-Phe-Arg-CH₂Cl | L-Phenylalanyl-L-phenylalanyl-L-arginine chloromethyl ketone | Synthesized to study structure-activity relationships; found to be a weak thrombin inhibitor. nih.gov |

| Glu-Gly-Arg-CH₂Cl | L-Glutamyl-glycyl-L-arginine chloromethyl ketone | Synthesized as an irreversible inhibitor of urokinase and Factor Xa. nih.govebi.ac.uk |

Nα-Tosyl-L-arginine Chloromethyl Ketone (TACK)

Nα-Tosyl-L-arginine chloromethyl ketone (TACK) is a derivative where the alpha-amino group of arginine is protected by a tosyl (p-toluenesulfonyl) group. oup.comoup.com Its synthesis provides a clear example of the chemical strategies involved.

The process starts with NG-nitro-L-arginine, which is first tosylated at its α-amino group. oup.com The resulting Nα-tosyl-NG-nitro-L-arginine is then converted into its acid chloride using PCl₅. core.ac.uk Reaction with diazomethane yields the diazomethyl ketone, which is subsequently treated with HCl in acetic acid to produce Nα-tosyl-NG-nitro-L-arginyl chloromethane, a stable, crystalline intermediate. oup.com The final and critical step is the removal of the NG-nitro protecting group using anhydrous hydrogen fluoride (HF). oup.comoup.com This strong acid treatment successfully yields TACK without causing significant damage to the reactive chloromethyl ketone group. core.ac.ukoup.com

Biotinylated Arginine Chloromethyl Ketones (e.g., Biotin-RQRR-CMK)

Biotinylated arginine chloromethyl ketones are valuable chemical probes used in biochemical research, particularly for identifying and characterizing serine proteases. The biotin moiety serves as a versatile tag for detection and purification, while the peptidyl arginine chloromethyl ketone provides specificity and a mechanism for irreversible inhibition of target enzymes.

A prominent example is Biotin-RQRR-CMK, an activity-based probe developed for matriptase and subsequently used for the related enzyme, matriptase-2. researchgate.netmdpi.com Its structure consists of a biotin tag, a peptide linker with the sequence Arginine-Glutamine-Arginine-Arginine (RQRR), and a C-terminal chloromethyl ketone (CMK) "warhead". researchgate.netmdpi.com The peptide sequence is designed to occupy the P1, P2, and P3/P4 binding pockets of the target protease. mdpi.com This positions the reactive CMK group to form an irreversible covalent bond with the active-site serine residue of the enzyme. mdpi.com

The synthesis of such arginine-containing chloromethyl ketones is generally accessible through established chemical methods. mdpi.comnih.gov A common strategy begins with an orthogonally protected arginine, such as Nα-Boc-arginine. This starting material can be activated via a mixed anhydride (B1165640) and then reacted with diazomethane. Subsequent treatment with hydrogen chloride (HCl) in a solvent like ethanol (B145695) or ether yields the Nα-deprotected chloromethyl ketone derivative. mdpi.comnih.gov This intermediate can then be coupled to the desired peptide sequence (e.g., Biotin-RQRR) using standard peptide synthesis techniques. mdpi.comnih.gov Final deprotection of side-chain protecting groups, such as nitro or 2,3,6-trimethyl-4-methoxybenzenesulfonyl on the guanidine (B92328) groups of arginine, can be achieved using strong acids like anhydrous hydrogen fluoride or trifluoroacetic acid. mdpi.com

Alternatively, biotinylated derivatives can be prepared by coupling a biotin-containing molecule, such as biotinyl-Ahx-OH, to an unprotected peptidyl diazomethyl ketone via the mixed anhydride method. thieme-connect.de Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is another powerful technique for assembling the peptide backbone before the final biotinylation and CMK functionalization steps. frontiersin.orgqub.ac.uk

Research has demonstrated the efficacy of Biotin-RQRR-CMK as a specific tool for studying enzyme activity. It was shown to be an irreversible inhibitor of matriptase-2, labeling the active form of the enzyme, which could then be visualized in western blot experiments. nih.govresearchgate.net Pre-treatment with aprotinin, a known active-site inhibitor of serine proteases, was found to protect matriptase-2 from being labeled by Biotin-RQRR-CMK, confirming that the probe binds to the enzyme's active site. nih.gov Kinetic characterization of Biotin-RQRR-CMK against matriptase-2 activity revealed a second-order rate constant of inactivation (kinac/Ki) of 10,800 M⁻¹ s⁻¹. mdpi.comnih.govdntb.gov.ua

Table 1: Research Findings for Biotin-RQRR-CMK

| Property | Finding | Source(s) |

|---|---|---|

| Target Enzyme | Matriptase-2 | nih.gov, researchgate.net, mdpi.com |

| Mechanism | Irreversible covalent modification of the active-site serine | mdpi.com |

| Structure | Biotin tag, RQRR peptide linker, chloromethyl ketone warhead | researchgate.net, mdpi.com |

| Kinetic Constant | kinac/Ki = 10,800 M⁻¹ s⁻¹ for matriptase-2 | nih.gov, mdpi.com, dntb.gov.ua |

| Application | Activity-based probe for detecting active matriptase-2 | nih.gov, researchgate.net |

Bis Chloromethyl Ketone-Albumin Conjugates as Model Compounds

Bis chloromethyl ketone-albumin conjugates have been synthesized and investigated as model compounds for the development of targeted anticoagulant therapies. nih.gov The core concept is to attach a potent enzyme inhibitor to a large carrier protein like albumin to create a thrombus-bound inhibitor. nih.gov

The synthesis involves preparing peptide chloromethyl ketones, such as derivatives of D-Phe-Pro-Arg-CH2Cl, which are potent thrombin inhibitors. nih.govtandfonline.com These peptides are then dimerized through a linker to create a bis chloromethyl ketone. Specific examples of these dimeric structures that have been prepared include (CO-D-Phe-Pro-Arg-CH2Cl)2 and (CH2)3-(CO-D-Phe-Pro-Arg-CH2Cl)2. nih.gov These bis chloromethyl ketones are subsequently conjugated to albumin. nih.gov

These albumin conjugates were found to be potent inhibitors of thrombin. nih.gov The rationale for using albumin as a carrier is to potentially localize the inhibitory activity to the site of a blood clot (thrombus), which could offer therapeutic advantages in treating coagulation disorders. nih.gov By serving as "model compounds," these conjugates allow researchers to study the principles and feasibility of using large protein carriers to deliver highly active, targeted inhibitors. nih.gov

Table 2: Examples of Bis Chloromethyl Ketone Moieties for Albumin Conjugation

| Compound Moiety | Target Enzyme | Purpose | Source(s) |

|---|---|---|---|

| (CO-D-Phe-Pro-Arg-CH2Cl)2 | Thrombin | Model for thrombus-bound thrombin inhibitors | nih.gov |

Chemoenzymatic Approaches in Arginine Chloromethyl Ketone Synthesis

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the robustness of chemical reactions to create efficient synthetic routes. biorxiv.orgtu-darmstadt.de In the context of arginine chloromethyl ketones, enzymatic methods can be employed to construct the key α-amino ketone intermediate from its corresponding amino acid precursor. umich.edu

One such approach utilizes the acyl-CoA-dependent N-acyltransferase/decarboxylase/oxidoreductase (AONS) domain of the saxitoxin (B1146349) biosynthesis enzyme, SxtA. umich.edu This enzyme domain catalyzes the modification of α-amino acids into α-amino ketones in a single, protecting-group-free step. umich.edu Research efforts have focused on using this biocatalyst to generate non-native arginine ketone products, which can then serve as precursors for saxitoxin derivatives or other functionalized molecules like chloromethyl ketones. umich.edu

To facilitate this process, a platform was developed using the AONS domain in tandem with its associated acyl carrier protein (ACP) domain, functioning as an ACP-AONS didomain. umich.edu This system allows for the in situ generation of the active acyl-ACP species using inexpensive thioester donors. umich.edu While the native reaction to produce the corresponding ketone from L-arginine showed low conversion, the study demonstrated the potential of this enzymatic platform. Further optimization efforts are aimed at improving the activity of the SxtA AONS catalyst. umich.edu This biocatalytic step, which forms the arginine ketone backbone, followed by a chemical step to introduce the chloro group, represents a viable chemoenzymatic strategy for producing arginine chloromethyl ketones. umich.edu

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| Arginine chloromethyl ketone |

| Biotin-RQRR-CMK |

| D-Phe-Pro-Arg-CH2Cl |

| (CO-D-Phe-Pro-Arg-CH2Cl)2 |

| (CH2)3-(CO-D-Phe-Pro-Arg-CH2Cl)2 |

| Nα-Boc-arginine |

| Biotinyl-Ahx-OH |

| Z-Arg-CH2Cl |

| Phe-Phe-Arg-CH2Cl |

| Aprotinin |

| Dansyl-Glu-Gly-Arg-chloromethyl ketone |

Molecular Mechanism of Action of Arginine Chloromethyl Ketones

Irreversible Covalent Inhibition of Serine Proteases

Arginine chloromethyl ketones are classified as irreversible covalent inhibitors of serine proteases. nih.govebi.ac.uk This classification is based on their ability to form a stable, covalent bond with the enzyme, a process that permanently inactivates it. The specificity of these inhibitors for trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues like arginine or lysine (B10760008), is conferred by the arginine residue within the inhibitor's structure. medcraveonline.comfao.org This arginine side chain directs the inhibitor to the S1 binding pocket of the target protease, a crucial initial step for the subsequent inhibitory action. medcraveonline.com

The process of inhibition by chloromethyl ketones is a two-step mechanism. pnas.org Initially, a reversible enzyme-inhibitor complex is formed. pnas.org This is followed by an irreversible chemical modification of the enzyme's active site. pnas.org This covalent modification effectively renders the enzyme non-functional.

Formation of a Covalent Bond with the Active Site Serine Residue

A key event in the mechanism of action is the formation of a covalent bond with a critical amino acid residue in the active site of the serine protease. While some literature points to the alkylation of the active site histidine residue, other evidence suggests a more complex interaction involving the catalytic serine. medcraveonline.comfao.orgmedcraveonline.com The initial attack is proposed to be by the active site serine on the carbonyl group of the chloromethyl ketone. medcraveonline.com This interaction is crucial for the subsequent steps leading to irreversible inhibition. The peptide portion of the inhibitor, such as in D-Phe-Pro-Arg-chloromethylketone, positions the inhibitor within the enzyme's active site for this interaction to occur. nih.gov

Formation of a Tetrahedral Hemiketal Intermediate with Active Site Serine Hydroxyl

Evidence suggests that the inhibition process involves the formation of a tetrahedral hemiketal intermediate. nih.gov This intermediate arises from the nucleophilic attack of the hydroxyl group of the active site serine on the carbonyl carbon of the chloromethyl ketone. nih.govoup.com The stability of this intermediate is influenced by the electron-withdrawing nature of the chloromethyl group. nih.gov Studies with a series of peptide ketones have demonstrated a linear relationship between the binding affinity and the electron-withdrawing power of the substituent, supporting the formation of a hemiketal. nih.gov This transient structure is a critical step that precedes the final, irreversible alkylation of the active site. nih.gov In some crystal structures, a hemiketal linkage has been observed where the inhibitor is covalently linked to both the active site serine and histidine residues. pnas.org

Role of Chloromethyl Ketone Moiety as an Electrophilic Warhead

The chloromethyl ketone moiety functions as an "electrophilic warhead." frontiersin.orgmdpi.com The chlorine atom, being a good leaving group, and its position adjacent to the ketone, creates a highly electrophilic carbon center. frontiersin.org This electrophilicity makes the carbon susceptible to nucleophilic attack by residues within the enzyme's active site. frontiersin.org This "warhead" is the chemically reactive part of the inhibitor that ultimately forms the covalent bond responsible for irreversible inhibition. The peptide backbone of the inhibitor serves to deliver this warhead specifically to the active site of the target protease. ontosight.ai

Comparative Analysis with Other Irreversible Protease Inhibitor Classes

Arginine chloromethyl ketones belong to a broader family of irreversible protease inhibitors, each with distinct mechanisms. A comparison with other classes highlights the unique features of chloromethyl ketones.

| Inhibitor Class | Mechanism of Action | Target Proteases |

| Chloromethyl Ketones | Alkylation of active site histidine and/or serine, forming a stable covalent bond. medcraveonline.comfao.org | Primarily serine proteases, but can also react with cysteine proteases. nih.govnih.gov |

| Diazomethyl Ketones | Alkylation of the active site thiol of cysteine proteases. They are generally less reactive towards serine proteases. fao.org | Primarily cysteine proteases. fao.org |

| Fluorophosphonates | Phosphonylation of the active site serine, forming a very stable covalent adduct. nih.gov | Broad-spectrum inhibitors of serine hydrolases. nih.gov |

| Vinyl Sulfones | Irreversible alkylation of the active site cysteine through a Michael addition reaction. nih.gov | Cysteine proteases. nih.gov |

| Epoxysuccinates | Form a stable thioether bond with the active site cysteine. nih.gov | Cysteine proteases. nih.gov |

This comparative analysis underscores the specific utility of arginine chloromethyl ketones in targeting serine proteases, although their reactivity can extend to cysteine proteases. The choice of inhibitor class is often dictated by the desired target selectivity and the specific experimental application.

Enzymatic Inhibition Specificity and Kinetic Analysis

Inhibition of Thrombin (EC 3.4.21.5)

Arginine chloromethyl ketones, particularly in the form of tripeptides, have been extensively studied as potent and specific inhibitors of thrombin, a key serine protease in the blood coagulation cascade. The peptide sequence is designed to mimic the natural cleavage site of thrombin substrates, leading to high-affinity binding and subsequent inactivation.

The tripeptide D-Phe-Pro-Arg-CH₂Cl, commonly known as PPACK, is a highly effective and rapid inhibitor of thrombin. cellsystems.eu It is considered one of the most potent thrombin inhibitors in its class, exhibiting a second-order rate constant (kobs/[I]) for inactivation of approximately 10⁷ M⁻¹s⁻¹. nih.gov This rapid rate of inhibition underscores its high efficiency in targeting and neutralizing thrombin activity. cellsystems.eu

The inhibitory kinetics can be influenced by the specific amino acid sequence of the peptide. nih.gov A series of tetrapeptide inhibitors based on the D-Phe-Pro-D-Arg scaffold demonstrated that the inhibitory constants (Ki) can span nearly three orders of magnitude, depending on the amino acid at the P1' position, which interacts with the S1' pocket of thrombin. nih.gov This highlights the selectivity of the enzyme's active site and the potential for fine-tuning inhibitor potency through structural modifications. nih.gov

| Inhibitor | Target Enzyme | Kinetic Parameter | Value |

| D-Phe-Pro-Arg-CH₂Cl | Thrombin | kobs/[I] | 10⁷ M⁻¹s⁻¹ nih.gov |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | Association Rate | 5.5 x 10⁶ M⁻¹s⁻¹ nih.gov |

| Boc-(D)Phe-Pro-boroArg-OH | Thrombin | Association Rate | 9.3 x 10⁶ M⁻¹s⁻¹ nih.gov |

| H-(D)Phe-Pro-boroArg-OH | Thrombin | Association Rate | 8.0 x 10⁶ M⁻¹s⁻¹ nih.gov |

| D-Phe-Pro-D-Arg-D-Thr-CONH₂ | α-Thrombin | Ki | 0.92 µM nih.gov |

Arginine chloromethyl ketone peptides function as irreversible inhibitors by forming a stable covalent bond with key residues in the enzyme's active site. nih.govnih.gov The inhibitor initially binds to the thrombin active site in a substrate-like manner. nih.gov The chloromethyl ketone moiety then reacts with the active site histidine residue, leading to the formation of a covalent tetrahedral acyl intermediate. nih.gov This alkylation of the active site results in the permanent inactivation of the enzyme.

The specificity of this interaction is well-established. Titration experiments with N-terminally modified D-Phe-Pro-Arg-CH₂Cl have shown a 1:1 stoichiometry for the irreversible inactivation of human α-thrombin, indicating that one molecule of the inhibitor binds to one active site of the enzyme. nih.gov Definitive evidence for this specific binding comes from X-ray crystallography studies, which have resolved the three-dimensional structure of the complex formed between human α-thrombin and D-Phe-Pro-Arg-CH₂Cl. dntb.gov.uanih.gov These structural studies confirm that the inhibitor binds directly and covalently within the enzyme's active site. dntb.gov.ua

The N-terminal region of peptide chloromethyl ketones plays a crucial role in their inhibitory potency against thrombin. Modifications to the N-terminus of D-Phe-Pro-Arg-CH₂Cl have been shown to significantly reduce its inhibitory activity. The presence of a free amino group at the N-terminus is important for optimal inhibition. nih.gov

Research has demonstrated that extending the peptide chain at the N-terminus, for example by adding a Phenylalanine or Glycine (B1666218) residue, decreases the inhibition constant by one to two orders of magnitude. nih.gov Similarly, covalent immobilization of D-Phe-Pro-Arg-CH₂Cl to a polymer surface via its primary α-amino group resulted in a loss of inhibitory activity of more than two orders of magnitude. nih.gov This indicates that steric hindrance or the loss of the free amino group at the N-terminus interferes with the optimal binding of the inhibitor to the thrombin active site. nih.govnih.gov

| Modification to D-Phe-Pro-Arg-CH₂Cl | Effect on Inhibition Constant | Magnitude of Change |

| N-terminal extension (Phe or Gly) | Decrease | 1-2 orders of magnitude nih.gov |

| N-terminal immobilization | Decrease | >2 orders of magnitude nih.gov |

The amino acid sequence of arginine-containing peptides is a critical determinant of their specificity and potency as thrombin inhibitors. The D-Phe-Pro-Arg sequence has been identified as particularly effective for targeting thrombin. nih.govosti.gov In contrast, other arginine chloromethyl ketone-containing peptides with different sequences show significantly weaker inhibition. For instance, Z-Arg-CH₂Cl and Phe-Phe-Arg-CH₂Cl, which feature a large hydrophobic group at the P2 position, are poor inhibitors of thrombin. nih.gov

D-Phe-Pro-Arg-CH₂Cl and its related tetrapeptide derivatives exhibit high selectivity for thrombin over other related serine proteases. These inhibitors are 2 to 5 orders of magnitude more potent against thrombin than against Factor IXa or plasma kallikrein. nih.gov While most arginine peptide chloromethyl ketones show moderate inhibition of plasma kallikrein (kobs/[I] values of 10²-10³ M⁻¹s⁻¹), their activity against Factor IXa is generally poor (kobs/[I] < 20 M⁻¹s⁻¹). nih.gov This demonstrates the high degree of specificity conferred by the P3-P2-P1 peptide sequence (D-Phe-Pro-Arg) for the active site of thrombin. nih.gov

| Inhibitor | Target Enzyme | Relative Potency (kobs/[I] in M⁻¹s⁻¹) |

| D-Phe-Pro-Arg-CH₂Cl | Thrombin | ~10⁷ nih.gov |

| D-Phe-Pro-Arg-CH₂Cl | Plasma Kallikrein | 10² - 10³ nih.gov |

| D-Phe-Pro-Arg-CH₂Cl | Factor IXa | < 20 nih.gov |

Inhibition of Kallikreins (Plasma and Urinary)

While D-Phe-Pro-Arg-CH₂Cl is a more potent inhibitor of thrombin, other arginine chloromethyl ketone peptides have been developed as highly effective and selective inhibitors for human plasma kallikrein. nih.gov Peptides designed to mimic the C-terminus of bradykinin, a natural cleavage site for kallikrein, serve as potent affinity labels for this enzyme. nih.gov

Specifically, Ala-Phe-Arg-CH₂Cl and Pro-Phe-Arg-CH₂Cl have been identified as highly effective and selective inactivators of human plasma kallikrein. nih.gov Pro-Phe-Arg-CH₂Cl can inactivate 50% of plasma kallikrein in 24 minutes at a concentration as low as 2 x 10⁻⁸ M. nih.gov The affinity of human plasma kallikrein for Ala-Phe-Arg-CH₂Cl is high, with a reported inhibition constant (Ki) of 0.078 µM. nih.gov

These inhibitors demonstrate remarkable selectivity. Other trypsin-like proteases are significantly less susceptible to inactivation by Pro-Phe-Arg-CH₂Cl, with selectivity factors of 48 for plasmin and ranging from 100 to 100,000 for Factor Xa, thrombin, and urokinase. nih.gov This highlights the successful design of peptide sequences that can selectively target plasma kallikrein over other closely related enzymes. nih.gov

| Inhibitor | Target Enzyme | Kinetic Parameter | Value | Selectivity vs. Plasma Kallikrein |

| Ala-Phe-Arg-CH₂Cl | Human Plasma Kallikrein | Ki | 0.078 µM nih.gov | 1x |

| Pro-Phe-Arg-CH₂Cl | Human Plasma Kallikrein | 50% Inactivation (24 min) | 2 x 10⁻⁸ M nih.gov | 1x |

| Pro-Phe-Arg-CH₂Cl | Plasmin | - | - | 48x less susceptible nih.gov |

| Pro-Phe-Arg-CH₂Cl | Factor Xa, Thrombin, Urokinase | - | - | 10² - 10⁵x less susceptible nih.gov |

Inhibition of Plasmin (EC 3.4.21.7)

Peptides of arginine chloromethyl ketone also inhibit plasmin, another key serine protease. The kinetics of this inactivation have been characterized to understand the affinity and reaction rates. In contrast to its high affinity for kallikrein, human plasmin shows similar affinity for both Ala-Phe-ArgCH2Cl (K_i = 1.3 µM) and the lysine (B10760008) analogue Ala-Phe-LysCH2Cl (K_i = 0.83 µM). nih.govosti.gov The rate constant for the irreversible inactivation step (k_2) for plasmin is 0.18 min⁻¹, which is comparable to that observed for plasma kallikrein. nih.govosti.gov

| Inhibitor | K_i (µM) | k_2 (min⁻¹) |

|---|---|---|

| Ala-Phe-ArgCH₂Cl | 1.3 nih.govosti.gov | 0.18 nih.govosti.gov |

| Ala-Phe-LysCH₂Cl | 0.83 nih.govosti.gov | 0.18 nih.govosti.gov |

Arginine chloromethyl ketone peptides exhibit significant selectivity, showing a much greater preference for kallikrein over other trypsin-like proteases. For example, Pro-Phe-ArgCH2Cl is substantially more effective against plasma kallikrein than against plasmin, with a susceptibility difference of a factor of 48. nih.govosti.gov The selectivity is even more pronounced when compared to other enzymes involved in coagulation, such as Factor Xa and thrombin, where the difference in susceptibility ranges from factors of 10² to 10⁵. nih.govosti.gov Similarly, certain arginine chloromethyl ketones like DNS-Glu-Gly-ArgCH2Cl can effectively distinguish Factor Xa from both thrombin and plasmin. bohrium.com

Inhibition of Coagulation Factors IXa, Xa, and VIIa

Arginine chloromethyl ketones have been investigated as inhibitors of various coagulation factors. Dansyl-glutamyl-glycyl-arginyl-chloromethylketone (DEGR-CK) irreversibly inhibits activated porcine Factor IXa with an apparent second-order rate constant of 1.7 x 10⁴ M⁻¹ min⁻¹. nih.gov This inhibition is stoichiometric, with approximately one mole of the inhibitor binding per mole of the enzyme. nih.gov The resulting DEGR-Factor IXa complex acts as an anticoagulant, particularly affecting the intrinsic pathway factors, while having a much weaker effect on Factor VII (extrinsic pathway) and Factor X (common pathway) assays. nih.gov

Peptide chloromethyl ketones generally inhibit Factor IXa poorly, with k_obs/[I] values less than 20 M⁻¹s⁻¹. nih.gov In contrast, Factor Xa can be effectively targeted by specific sequences. Affinity labels such as DNS-Glu-Gly-ArgCH2Cl and Ile-Glu-Gly-ArgCH2Cl have been developed that can distinguish Factor Xa from other proteases like thrombin and plasmin. bohrium.com However, the susceptibility of Factor Xa to inhibitors like Pro-Phe-ArgCH2Cl is 100 to 100,000 times lower than that of plasma kallikrein. nih.govosti.gov

Inhibition of Urokinase-type Plasminogen Activator (uPA)

Peptides of arginine chloromethyl ketone are highly effective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease involved in fibrinolysis and cell migration.

Research has been conducted on the specific inactivation of plasminogen activator sourced from HeLa cells by peptides of arginine chloromethyl ketone. A study by Coleman et al. focused on this interaction, demonstrating the utility of these inhibitors in studying the function of uPA in a cell-specific context. dntb.gov.ua

The effectiveness of arginine chloromethyl ketone inhibitors against uPA is highly dependent on the peptide sequence, which confers specificity through interactions with the enzyme's binding sites. nih.gov Studies comparing various sequences have shown that the amino acid in the P3 position (the 'X' in X-Gly-Arg-CH₂Cl) significantly influences reactivity. nih.gov

For instance, Glu-Gly-Arg-CH₂Cl is approximately 25 times more reactive towards uPA than Pro-Gly-Arg-CH₂Cl. nih.gov Other derivatives, such as Ac-Gly-Gly-Arg-CH₂Cl and Dansyl-Glu-Gly-Arg-CH₂Cl, were also found to be more reactive than the proline-containing counterpart by factors of 3 and 6, respectively. nih.gov The presence of a Glycine residue in the P2 position appears to be a key determinant for the most effective reagents against uPA. nih.gov

| Inhibitor Sequence (X-Gly-Arg-CH₂Cl) | Relative Reactivity vs. Pro-Gly-Arg-CH₂Cl |

| Glu -Gly-Arg-CH₂Cl | ~25x more reactive |

| Dansyl-Glu -Gly-Arg-CH₂Cl | ~6x more reactive |

| Ac-Gly -Gly-Arg-CH₂Cl | ~3x more reactive |

| Pro -Gly-Arg-CH₂Cl | Baseline |

Glu-Gly-Arg-CH₂Cl is a particularly potent inhibitor that alkylates the active-site histidine of uPA, with an apparent second-order rate constant of approximately 10⁴ M⁻¹ s⁻¹. nih.gov Interestingly, its mechanism of inhibition differs between the two primary forms of the enzyme. nih.gov

Against the two-chain form of uPA (tcu-PA), the inhibition is irreversible and proceeds in a two-step reaction. nih.gov In contrast, the single-chain form (scu-PA) is competitively inhibited by Glu-Gly-Arg-CH₂Cl, an interaction that is reversible upon removal of the inhibitor. nih.gov

| uPA Form | Inhibition Mechanism | Inhibition Constant (K_i) | Second-Step Rate Constant (k₂) |

| Two-Chain (tcu-PA) | Irreversible | 5.0 x 10⁻⁶ M | 0.05 s⁻¹ |

| Single-Chain (scu-PA) | Competitive | 1.3 x 10⁻⁶ M | N/A |

Inhibition of Matriptase and Matriptase-2

Arginine chloromethyl ketone derivatives have been investigated as inhibitors of matriptase and the closely related enzyme matriptase-2, both of which are type II transmembrane serine proteases (TTSPs). Matriptase-2, in particular, is a key regulator of iron homeostasis, making it a significant target for therapeutic intervention in iron overload disorders. nih.govnih.govnih.gov The design of selective inhibitors for these enzymes is crucial for understanding their distinct physiological roles and for developing targeted therapies.

Irreversible Inhibition of Matriptase-2 by Biotin-RQRR-CMK

A notable example of an arginine chloromethyl ketone-based inhibitor is the short biotinylated peptide probe, Biotin-Arg-Gln-Arg-Arg-chloromethyl ketone (Biotin-RQRR-CMK). nih.gov This compound was initially developed as an activity-based probe for matriptase but has also been shown to be an effective irreversible inhibitor of matriptase-2. nih.govplos.org

The mechanism of inhibition involves the chloromethyl ketone (CMK) group, which acts as a "warhead." It forms an irreversible covalent bond with the active-site serine residue of the protease, thereby permanently inactivating the enzyme. nih.gov Kinetic analysis of the inhibition of matriptase-2 by Biotin-RQRR-CMK has demonstrated its high affinity and rapid inactivation capabilities. The second-order rate constant of inactivation (kinac/Ki) was determined to be 10,800 M-1s-1, indicating a potent and efficient inhibition process. nih.gov The biotin (B1667282) tag on the peptide allows for the detection and visualization of active matriptase-2 in experimental settings, such as Western blotting, confirming its utility as an activity-based probe. nih.govsciforum.net

| Inhibitor | Target Enzyme | Second-Order Rate Constant (kinac/Ki) |

|---|---|---|

| Biotin-RQRR-CMK | Matriptase-2 | 10,800 M-1s-1nih.gov |

Interaction with P1, P2, and P3/P4 Binding Pockets of Matriptase-2

The specificity of peptide-based inhibitors like Biotin-RQRR-CMK is largely determined by the interaction of their amino acid residues with the substrate-binding pockets (subsites) of the target protease. These pockets are designated S1, S2, S3, etc., corresponding to the P1, P2, P3 residues of the inhibitor peptide. The peptide sequence Arg-Gln-Arg-Arg is designed to mimic the natural substrate recognition sequence of the enzyme. nih.gov

Due to the presence of three arginine residues in its peptide sequence, it is predicted that Biotin-RQRR-CMK occupies the P1, P2, and P3/P4 binding pockets of matriptase-2. nih.gov The P1 position, which is the primary determinant of specificity for trypsin-like serine proteases, is occupied by an arginine residue. The guanidinium (B1211019) group of this arginine forms key interactions within the deep S1 pocket of the enzyme. The additional arginine residues at the P2 and P3/P4 positions likely engage with the corresponding S2 and S3/S4 subsites on the surface of matriptase-2, further enhancing the binding affinity and specificity of the inhibitor. nih.gov

Strategies for Enhancing Selectivity for Matriptase-2 over Matriptase

Achieving selectivity for matriptase-2 over the highly homologous matriptase is a significant challenge in inhibitor design. nih.gov However, specific strategies have been developed to exploit the subtle structural differences between the two enzymes.

One successful approach involves the incorporation of unnatural amino acids into the peptide sequence of the inhibitor. researchgate.net A key difference lies in the S2 binding pocket: matriptase-2 possesses a histidine residue (His99) at this position, whereas matriptase has a phenylalanine. nih.govresearchgate.net By introducing an amino acid like L-allo-threonine at the P2 position of the inhibitor, a favorable interaction can be established with the His99 of matriptase-2's S2 pocket. This strategy has led to the development of peptidic ketone inhibitors with approximately 60-fold selectivity for matriptase-2 over matriptase. researchgate.net

Computational methods, such as docking simulations, have also been employed to study the factors influencing selectivity. acs.org These studies have suggested that subpockets located farther from the catalytic site play a more pronounced role in determining selectivity. This insight allows for the rational design of novel inhibitors with improved selectivity profiles for either matriptase or matriptase-2. acs.orgnih.gov

Inhibition of Furin and Proprotein Convertases

Arginine chloromethyl ketones are also potent inhibitors of another family of serine proteases, the proprotein convertases (PCs). These enzymes are involved in the post-translational processing of a wide array of precursor proteins, including hormones, growth factors, and viral envelope glycoproteins. nih.govbpsbioscience.combpsbioscience.com Furin is the best-characterized member of this family.

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (dec-RVKR-cmk) as an Irreversible Inhibitor of Proprotein Convertases

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a well-established, small, synthetic, and cell-permeable peptide inhibitor. nih.govbpsbioscience.combpsbioscience.com It functions as an irreversible competitive inhibitor of furin and other proprotein convertases. nih.gov The peptide sequence RVKR mimics the consensus cleavage site recognized by these enzymes. The N-terminal decanoyl group enhances cell permeability, while the C-terminal chloromethyl ketone group covalently modifies the active site, leading to irreversible inhibition. mdpi.com This compound is widely used as a reference inhibitor in studies of proprotein convertase function and has been shown to block the processing of various viral glycoproteins, thereby acting as an antiviral agent. nih.govresearchgate.net

Comparative Efficacy against Furin, PC1, PC2, PC4, PACE4, PC5, and PC7

Dec-RVKR-cmk is known to be a broad-spectrum inhibitor, blocking the activity of all seven members of the subtilisin/kexin-like proprotein convertase family: furin, PC1 (also known as PC3), PC2, PC4, PACE4, PC5 (and its isoform PC5B), and PC7. bpsbioscience.combpsbioscience.comtocris.comrndsystems.com Its efficacy against these enzymes has been quantified, revealing potent inhibition across the family, with Ki (inhibition constant) values typically in the nanomolar to sub-nanomolar range. mdpi.com This broad activity makes it a valuable tool for investigating biological processes that rely on the activity of multiple proprotein convertases. nih.govjci.org

| Enzyme | Alias | Ki (nM) mdpi.com | IC50 (nM) mdpi.com |

|---|---|---|---|

| Furin | SPC1 | ~1 | 1.3 ± 3.6 |

| PC1 | SPC3 / PC3 | 2.0 | - |

| PC2 | SPC2 | 0.36 | - |

| PC4 | SPC4 | 3.6 | - |

| PACE4 | - | - | - |

| PC5 | SPC6 / PC6 | 0.12 | 0.17 ± 0.21 (PCSK5) |

| PC7 | SPC7 / LPC / PC8 | 0.12 | 0.54 ± 0.68 (PCSK7) |

Note: Data for PACE4 was not specified in the provided source. The IC50 value for PC5 corresponds to PCSK5, and for PC7 corresponds to PCSK7 as reported in the source.

Structural Basis for P1 Arginine/Lysine Selectivity in Kex2

The yeast enzyme Kex2, a prototypical proprotein convertase, demonstrates a distinct preference for cleaving at paired basic amino acid sites, with a pronounced selectivity for arginine over lysine at the P1 position. The structural basis for this selectivity has been elucidated through high-resolution crystal structures of Kex2 in complex with peptidyl-chloromethylketone inhibitors. acs.orgacs.org Comparison of structures with either a P1 arginine or a P1 lysine reveals the key determinants of this recognition. acs.org

The S1 binding pocket of Kex2 is specifically adapted to accommodate the longer, planar, and more charge-distributed guanidinium group of arginine. When a peptidyl chloromethyl ketone inhibitor with a P1 arginine binds, the side chain fits deeply into the S1 pocket. In contrast, a crystal structure of Kex2 with an inhibitor containing a noncognate lysine at the P1 position shows that the lysine side chain is recognized in a more shallow fashion. acs.orgacs.orgnih.gov A secondary, alternate subsite within the S1 pocket binds the P1 lysine. acs.orgacs.org

This alternate and shallower binding displaces the bound peptide away from the catalytic nucleophile, Ser385. acs.orgacs.org Consequently, the geometry for the acylation step of the catalytic mechanism is less optimal. Kinetic studies of Kex2 inactivation by peptidyl chloromethyl ketones confirm that the selectivity between arginine and lysine at the P1 position originates during the acylation step. acs.orgacs.org This structural and kinetic evidence explains the observed decrease in the acylation rate for substrates containing a P1 lysine compared to those with a P1 arginine. acs.org

Docking Studies of Chloromethyl Ketone Probes in Furin Active Site

Computational docking studies have been employed to investigate the binding of peptidyl chloromethyl ketone inhibitors to the active site of furin, a human proprotein convertase related to Kex2. One such inhibitor studied is decanoyl-RVKR-chloromethylketone (CMK), a peptide derivative of arginine chloromethyl ketone. nih.gov Molecular docking simulations of CMK with the furin active site have predicted strong binding affinities, with docking scores reported in the range of -9.18 to -9.87 kcal/mol. nih.gov These favorable scores suggest a good initial fit within the enzyme's catalytic pocket. nih.gov Another study reported a binding energy of -6.89 kcal/mol for the same reference inhibitor. sigmaaldrich.com

However, molecular dynamics (MD) simulations, which provide insights into the stability of the enzyme-inhibitor complex over time, have revealed that the binding of CMK can be unstable. nih.gov Despite a favorable initial docking score, some MD simulations showed that the CMK molecule moved away from the predicted binding site in the furin active site. This suggests that while the initial binding interaction is strong, the complex may not be stable, leading to a change in the binding mode during the simulation. These computational studies highlight the importance of combining docking with dynamic simulations to accurately predict the interaction and stability of chloromethyl ketone inhibitors in the furin active site.

Inhibition of Other Serine Proteases

Peptidyl derivatives of arginine chloromethyl ketone are potent and selective irreversible inhibitors of various trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues. These inhibitors typically act via a two-step mechanism: initial reversible binding to the active site, followed by irreversible alkylation of the active site histidine residue. nih.gov

These compounds have shown high efficacy against enzymes involved in coagulation and fibrinolysis. nih.govnih.gov For instance, Pro-Phe-Arg-CH2Cl is a highly effective inhibitor of human plasma kallikrein. nih.gov Similarly, Dansyl-Glu-Gly-Arg-CH2Cl (DNS-Glu-Gly-ArgCH2Cl) is a potent and selective inactivator of bovine factor Xa, an essential enzyme in the blood coagulation cascade. nih.gov The selectivity of these inhibitors varies significantly among different trypsin-like enzymes, allowing for the design of targeted affinity labels. nih.govnih.gov The affinity of human plasma kallikrein for Ala-Phe-Arg-CH2Cl is approximately 60 times greater than for the corresponding lysine derivative, Ala-Phe-Lys-CH2Cl, highlighting the specificity for arginine. nih.gov In contrast, human plasmin shows similar affinity for both the arginine and lysine-based inhibitors. nih.gov

| Enzyme | Inhibitor | Inhibition Constant (Ki) (µM) | Second-Order Rate Constant (k2) (min-1) |

|---|---|---|---|

| Human Plasma Kallikrein | Ala-Phe-Arg-CH2Cl | 0.078 | 0.35 |

| Human Plasmin | Ala-Phe-Arg-CH2Cl | 1.3 | 0.18 |

| Human Plasmin | Ala-Phe-Lys-CH2Cl | 0.83 | - |

Data sourced from Kettner & Shaw, 1978. nih.gov

Extracts from ragweed pollen contain a trypsin-like serine peptidase that demonstrates a strong preference for cleaving substrates at the P1 arginine position. nih.gov The specificity of this enzyme has been confirmed through inhibition studies. The enzyme is inhibited by general serine protease inhibitors as well as more specific agents like N-p-tosyl-L-lysine chloromethyl ketone (TLCK). nih.gov The activity of this arginine-specific peptidase is also effectively diminished by peptidyl chloromethyl ketone inhibitors, confirming that its substrate binding pocket is accessible to this class of affinity labels. nih.gov

Detailed research findings on the specific inhibition of human spleen fibrinolytic proteinase by arginine chloromethyl ketone were not available in the searched literature.

Human Leukocyte Elastase (HLE) is a serine protease that preferentially cleaves substrates after small, hydrophobic amino acids, such as valine and alanine (B10760859). acs.org Its substrate specificity is distinct from trypsin-like enzymes that prefer basic residues. Consequently, arginine chloromethyl ketone, which is designed to target the arginine-specific S1 binding pocket of enzymes like trypsin or plasmin, is not an effective inhibitor of HLE. Potent chloromethyl ketone inhibitors of HLE are peptide-based and feature valine or alanine at the P1 position, such as methoxysuccinyl-Ala-Ala-Pro-Val-CH2Cl. acs.org

The Hageman factor (also known as Factor XII) is a component of the blood coagulation system that can also trigger the classical complement pathway. A fragment of the activated Hageman factor (HFf) can directly activate the C1 component of the complement system. This activation process is dependent on the enzymatic activity of HFf. The use of an active site-directed inhibitor, H-D-proline-phenylalanine-arginine chloromethyl ketone, has been shown to prevent this HFf-dependent activation of the classical complement pathway. By treating HFf with this peptidyl arginine chloromethyl ketone prior to incubation with serum, the subsequent reduction in total complement hemolytic activity is averted, demonstrating that the inhibitor effectively blocks the enzymatic site on HFf responsible for C1 activation.

Structure Activity Relationship Sar Studies of Arginine Chloromethyl Ketones

Influence of Amino Acid Sequence on Inhibitory Potency and Selectivity

The sequence of amino acids in peptidyl arginine chloromethyl ketones is a primary determinant of their inhibitory potency and selectivity. By altering the residues at positions P2, P3, and beyond (P1 being the fixed arginine), researchers can fine-tune the inhibitor's affinity for different enzymes.

For instance, the tripeptide D-Phe-Pro-Arg-CH2Cl is a highly potent inhibitor of thrombin, with a second-order rate constant (kobs/[I]) of 10(7) M-1s-1. nih.gov This particular sequence demonstrates remarkable selectivity, inhibiting thrombin much more effectively than other blood coagulation enzymes like factor IXa and plasma kallikrein by 2 to 5 orders of magnitude. nih.gov

Conversely, inhibitors designed to target other proteases exhibit different sequence preferences. Pro-Phe-Arg-CH2Cl and Ala-Phe-Arg-CH2Cl have been identified as highly effective and selective inhibitors of human plasma kallikrein. nih.gov Pro-Phe-Arg-CH2Cl, for example, can inactivate plasma kallikrein by 50% in 24 minutes at a mere 2 x 10(-8) M concentration. nih.gov Its selectivity is underscored by the fact that other trypsin-like enzymes such as plasmin, factor Xa, thrombin, and urokinase are significantly less susceptible, with differences in inactivation rates ranging from a factor of 48 to 100,000. nih.gov

The following table summarizes the inhibitory activity of different arginine chloromethyl ketone sequences against various enzymes.

| Inhibitor Sequence | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| D-Phe-Pro-Arg-CH2Cl | Thrombin | kobs/[I] = 10(7) M-1s-1 | nih.gov |

| Pro-Phe-Arg-CH2Cl | Plasma Kallikrein | 50% inactivation at 2 x 10(-8) M in 24 min | nih.gov |

| Ala-Phe-Arg-CH2Cl | Plasma Kallikrein | Ki = 0.078 µM | nih.gov |

| Ala-Phe-Lys-CH2Cl | Plasma Kallikrein | Ki = 4.9 µM | nih.gov |

| D-Phe-Pro-Arg-CH2Cl Derivatives | Factor IXa | Poor inhibition (kobs/[I] < 20 M-1s-1) | nih.gov |

Role of Specific Phenylalanine, Proline, and Arginine Residues in Binding Affinity

The individual amino acids within the peptide chain, particularly at the P1, P2, and P3 positions, play crucial roles in determining the binding affinity of the inhibitor. The P1 arginine residue is fundamental for targeting trypsin-like serine proteases, which have a specificity pocket that accommodates basic amino acids. The guanidinium (B1211019) group of arginine forms key electrostatic interactions within this S1 pocket. researchgate.netnih.gov

The residues at the P2 and P3 positions contribute significantly to both affinity and selectivity. The combination of Proline at P2 and Phenylalanine at P3, as seen in D-Phe-Pro-Arg-CH2Cl and Pro-Phe-Arg-CH2Cl, is highly effective for targeting thrombin and plasma kallikrein, respectively. nih.govnih.gov The proline residue introduces a conformational constraint that can favorably orient the inhibitor within the active site. The phenylalanine at P3 often engages in hydrophobic interactions with the enzyme surface, further enhancing binding.

Studies on factor Xa inhibitors have highlighted the importance of a Glutamic acid residue at the P3 position. bohrium.com This indicates that electrostatic interactions at subsites other than S1 can be critical for achieving selectivity. For plasma kallikrein, the affinity for Ala-Phe-ArgCH2Cl (Ki = 0.078 µM) is approximately 60 times higher than for its lysine-containing counterpart, Ala-Phe-LysCH2Cl (Ki = 4.9 µM), demonstrating the critical role of the P1 arginine in binding to this specific enzyme. nih.gov

| Inhibitor | Target Enzyme | Key Residues and Their Role | Reference |

|---|---|---|---|

| D-Phe-Pro-Arg-CH2Cl | Thrombin | P1-Arg for S1 pocket binding; P2-Pro for conformational rigidity; P3-Phe for hydrophobic interactions. | nih.gov |

| Pro-Phe-Arg-CH2Cl | Plasma Kallikrein | P1-Arg is crucial for high affinity; substitution with Lys reduces affinity ~60-fold. | nih.gov |

| DNS-Glu-Gly-Arg-CH2Cl | Factor Xa | P1-Arg and P3-Glu are important for specificity. | bohrium.com |

Impact of D-Amino Acids on Stability and Specificity

The incorporation of D-amino acids in place of their natural L-counterparts is a widely used strategy to enhance the metabolic stability of peptide-based inhibitors. Peptides containing D-amino acids are less susceptible to degradation by proteases, which can lead to a longer duration of action in a biological system. nih.govnih.govmdpi.com

The well-known thrombin inhibitor D-Phe-Pro-Arg-CH2Cl (PPACK) is a prime example. nih.govnih.gov The presence of the D-phenylalanine at the P3 position contributes to its resistance to proteolysis. nih.gov Further studies have shown that replacing the L-arginine at the P1 position with D-arginine can also confer resistance to proteolytic cleavage. nih.gov

| Modification | Effect | Example | Reference |

|---|---|---|---|

| Substitution of L-amino acids with D-amino acids | Increased resistance to proteolytic degradation (enhanced stability). | D-Phe-Pro-Arg-CH2Cl | nih.govnih.gov |

| D-amino acid at P1 position | Confers resistance to proteolysis. | D-Phe-Pro-D-Arg-P1'-CONH2 scaffold | nih.gov |

| D-amino acid substitutions at termini | Maintains antimicrobial activity and reduces inhibition by serum components. | Antimicrobial peptide KKVVFKVKFKK | nih.gov |

Significance of the Free Amino Group at the N-terminus

The N-terminal amino group of peptidyl chloromethyl ketones can play a significant role in their inhibitory activity. Modifications at this terminus can drastically alter the inhibitor's potency.

| N-terminal Modification of D-Phe-Pro-Arg-CH2Cl | Effect on Thrombin Inhibition | Reference |

|---|---|---|

| Free amino group (unmodified) | Optimal potency (kobs/[I] = 10(7) M-1s-1) | nih.gov |

| Extension with Phe or Gly | Inhibition constant reduced by 1-2 orders of magnitude | nih.gov |

| Extension with a peptide moiety | Inhibition constant reduced by 1-2 orders of magnitude | nih.gov |

Effects of Hydrophobic Groups at Specific Sites (e.g., P2 site)

The nature of the amino acid side chain at the P2 position, which fits into the S2 subsite of the target protease, significantly influences inhibitory activity. While some degree of hydrophobicity can be beneficial, the size and nature of the hydrophobic group are critical.

| Inhibitor | P2 Site Group | Effect on Thrombin Inhibition | Reference |

|---|---|---|---|

| Z-Arg-CH2Cl | Large hydrophobic (Benzyloxycarbonyl) | Poor inhibition | nih.gov |

| Phe-Phe-Arg-CH2Cl | Large hydrophobic (Phenylalanine) | Poor inhibition | nih.gov |

Investigation of Unnatural Amino Acids in Peptide Sequence

The incorporation of unnatural amino acids into the peptide sequence of arginine chloromethyl ketones offers a powerful tool to enhance their pharmacological properties. Unnatural amino acids can introduce novel side chains, conformational constraints, and metabolic stability that are not achievable with the 20 proteinogenic amino acids.

This strategy has been employed in the design of direct thrombin inhibitors. By keeping the D-Phe-Pro-D-Arg scaffold constant, researchers have explored a variety of unnatural L- and D-amino acids at the P1' position (the residue immediately following the P1 arginine). nih.gov These studies revealed that potent, proteolysis-resistant inhibitors could be generated by incorporating small hydrophobic or polar amino acids at this position. nih.gov The use of unnatural amino acids allows for a more extensive exploration of the chemical space around the enzyme's active site, leading to the identification of inhibitors with improved potency, selectivity, and drug-like properties.

Conformational Analysis and Binding Modes within Enzyme Active Sites

Understanding the three-dimensional structure of arginine chloromethyl ketones when bound to their target enzymes is crucial for rational drug design. X-ray crystallography and molecular modeling are powerful techniques used to elucidate these binding modes and the conformational changes that occur upon binding.

The crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin has been resolved at 1.9 Å, providing a detailed view of the inhibitor-enzyme interactions. nih.gov This structure reveals how the inhibitor binds in a substrate-like manner to the active site. The P1 arginine side chain extends into the S1 specificity pocket, forming a salt bridge with Asp189. The D-Phe at P3 and Pro at P2 make extensive hydrophobic and van der Waals contacts with the enzyme. The chloromethyl ketone moiety forms a covalent bond with the active site histidine (His57), irreversibly inactivating the enzyme. researchgate.net

Studies on other enzymes, such as arginine kinase, show that substrate binding induces significant conformational changes, often involving flexible loops that close over the active site. mdpi.com This "induced fit" mechanism ensures the precise positioning of catalytic residues. In the case of arginine chloromethyl ketones, the inhibitor takes advantage of these natural conformational dynamics to first bind reversibly and then form the irreversible covalent bond. The binding of arginine itself can involve a network of hydrogen bonds and electrostatic interactions that stabilize the complex. nih.gov

Applications of Arginine Chloromethyl Ketones As Research Tools

Probes for Studying Coagulation and Fibrinolysis Pathways

The coagulation and fibrinolysis cascades are complex systems regulated by a series of serine proteases. Arginine chloromethyl ketones have been instrumental in dissecting these pathways by selectively inhibiting key enzymes, thereby allowing researchers to elucidate their specific functions.

Peptide chloromethyl ketones containing arginine have been synthesized and evaluated as inhibitors of several blood coagulation enzymes. nih.gov One of the most well-studied examples is D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and specific inhibitor of thrombin. nih.govnih.gov By irreversibly binding to the active site of thrombin, PPACK effectively blocks its downstream effects, including the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. This allows researchers to study the consequences of thrombin inhibition on the coagulation cascade.

Reagents for Enzyme Kinetics and Protease Inhibition Research

Arginine chloromethyl ketones serve as essential reagents for studying the kinetics of enzyme inhibition and for characterizing the activity of various proteases. Their irreversible mode of action allows for the determination of important kinetic parameters, such as the inhibition constant (Ki) and the second-order rate constant (kobs/[I] or k2), which provide insights into the inhibitor's affinity and efficiency. nih.govnih.gov

For example, studies have shown that D-Phe-Pro-Arg-CH2Cl exhibits a kobs/[I] value of 107 M-1s-1 for thrombin, indicating a very rapid rate of inactivation. nih.gov In contrast, its inhibitory activity against plasma kallikrein is moderate, with kobs/[I] values in the range of 102-103 M-1s-1. nih.gov Such kinetic data are crucial for comparing the potency and selectivity of different inhibitors and for understanding the structure-activity relationships of protease-inhibitor interactions.

The table below summarizes the kinetic parameters of various arginine chloromethyl ketones against key enzymes in the coagulation and fibrinolysis pathways, illustrating their utility in quantitative protease inhibition research.

| Inhibitor | Target Enzyme | kobs/[I] (M-1s-1) | Ki (µM) |

| D-Phe-Pro-Arg-CH2Cl | Thrombin | 1 x 10^7 | - |

| D-Phe-Pro-Arg-CH2Cl | Factor IXa | < 20 | - |

| D-Phe-Pro-Arg-CH2Cl | Plasma Kallikrein | 10^2 - 10^3 | - |

| Ala-Phe-ArgCH2Cl | Human Plasma Kallikrein | - | 0.078 |

| Pro-Phe-ArgCH2Cl | Human Plasma Kallikrein | - | - |

| Ala-Phe-LysCH2Cl | Human Plasma Kallikrein | - | 4.9 |

| Ala-Phe-ArgCH2Cl | Human Plasmin | - | 1.3 |

| Ala-Phe-LysCH2Cl | Human Plasmin | - | 0.83 |

Activity-Based Protein Profiling (ABPP) in Proteomics

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed probes to label and identify active enzymes within complex biological samples. Arginine chloromethyl ketones have been adapted for this purpose, particularly for the study of serine proteases.

Biotinylated Probes for Detection of Active Proteases in Cellular Systems

To facilitate the detection and isolation of active proteases, arginine chloromethyl ketones can be tagged with a reporter group, such as biotin (B1667282). These biotinylated probes retain their ability to covalently bind to the active site of target enzymes. The attached biotin moiety then serves as a handle for affinity purification using streptavidin-coated beads or for detection via streptavidin-conjugated enzymes or fluorophores.

Biotinylated tripeptide chloromethyl ketones, such as biotinylated FPRCK (Phe-Pro-Arg-chloromethylketone) and EGRCK (Glu-Gly-Arg-chloromethylketone), have been developed for these applications. These probes allow for the selective labeling and subsequent visualization of active serine proteases on Western blots without the need for specific antibodies to the active form of the enzymes. This approach is highly sensitive, capable of detecting femtomole levels of active protease.

Identification and Separation of Catalytically Active Serine Proteases from Biological Fluids

A key advantage of biotinylated arginine chloromethyl ketone probes is their utility in identifying and separating catalytically active serine proteases from complex biological fluids like plasma or cell lysates. By incubating a biological sample with the biotinylated probe, active proteases become covalently labeled. These labeled enzymes can then be selectively captured and enriched using avidin-based affinity chromatography.

This enrichment step is crucial as it allows for the separation of low-abundance active proteases from the vast excess of inactive zymogens and other proteins present in biological fluids. Once isolated, the captured proteases can be identified using mass spectrometry-based proteomics techniques. This ABPP approach provides a snapshot of the "active proteome," offering valuable insights into the physiological or pathological states of a biological system. For instance, this method can be used to remove unwanted serine protease activity from a sample preparation prior to further analysis.

Tools for Investigating Thrombin-Mediated Cellular Processes

Thrombin, a key serine protease in the coagulation cascade, is also a potent signaling molecule that elicits a variety of cellular responses by cleaving and activating protease-activated receptors (PARs). Arginine chloromethyl ketones, particularly PPACK, have been instrumental in dissecting the catalytic versus non-catalytic functions of thrombin in these cellular processes.

Studies on Fibrin Deposition, Angiogenesis, and Proinflammatory Processes

By irreversibly inhibiting the catalytic activity of thrombin, PPACK allows researchers to investigate the role of thrombin's enzymatic function in various cellular events. For example, in studies of fibrin deposition, PPACK-inhibited thrombin can still bind to fibrin through its exosites, but it cannot cleave fibrinogen. This has been used to study the non-catalytic binding interactions between thrombin and fibrin.

In the context of angiogenesis, the process of new blood vessel formation, thrombin has been shown to have complex effects. Research has demonstrated that proteolytically inactive PPACK-thrombin has no effect on the adhesion of human umbilical vein endothelial cells (HUVECs) to extracellular matrix components, a crucial early event in angiogenesis. nih.gov This finding, contrasted with the inhibitory effect of active thrombin, highlights the dependence on thrombin's catalytic activity for this particular cellular response and establishes PPACK as a tool to probe such mechanisms. nih.gov

Furthermore, thrombin is known to play a role in inflammation. Studies have shown that thrombin can induce the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, in human tracheal smooth muscle cells. The use of PPACK in these studies demonstrated that this proinflammatory effect is dependent on the proteolytic activity of thrombin, as the inhibitor was able to diminish the upregulation of these inflammatory molecules. This illustrates the utility of arginine chloromethyl ketones in elucidating the mechanisms by which thrombin contributes to proinflammatory processes.

Evaluation of Thrombin Binding to Platelet Glycoprotein (B1211001) Ib

Arginine chloromethyl ketones, potent and irreversible inhibitors of thrombin, serve as critical research tools in the evaluation of thrombin's interaction with platelet glycoprotein Ib (GPIb). The binding of thrombin to GPIb on the platelet surface is a crucial event in platelet activation and subsequent thrombus formation. Understanding the specifics of this interaction is paramount in the development of novel antithrombotic therapies.

By utilizing arginine chloromethyl ketone derivatives, such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), researchers can specifically block the active site of thrombin. This chemically modified, inactive thrombin can then be used in binding assays to study its interaction with GPIb without triggering downstream platelet activation events. This allows for the isolated study of the binding kinetics and structural requirements of the thrombin-GPIb interaction.

Competition binding studies have been instrumental in this area. In these assays, the ability of catalytically inactive PPACK-thrombin to compete with native α-thrombin for binding to the high-affinity thrombin receptor on platelets has been evaluated. researchgate.net Such studies have demonstrated that PPACK-thrombin does indeed compete with α-thrombin at this high-affinity site, acting as an antagonist of α-thrombin-induced platelet activation. researchgate.net This confirms that the binding to GPIb is not solely dependent on thrombin's enzymatic activity and that arginine chloromethyl ketones can be effectively used to dissect the binding and signaling functions of thrombin at the platelet surface.

The use of these inhibitors has been fundamental in confirming that the high-affinity binding site for thrombin on human platelets is a classical receptor, and its occupancy is necessary for platelet activation by low concentrations of thrombin. researchgate.net

Anticoagulant Reagents for In Vitro Research Sample Preparation

Prevention of Proteolytic Artifacts in Blood Samples (e.g., during rt-PA studies)

In the context of thrombolytic therapy research, particularly studies involving recombinant tissue-type plasminogen activator (rt-PA), the prevention of in vitro proteolytic artifacts in blood samples is crucial for accurate analysis. The continued activity of rt-PA in collected blood samples can lead to the activation of plasminogen to plasmin, resulting in the degradation of fibrinogen and other key proteins, thus skewing analytical results.

D-Phe-Pro-Arg-chloromethylketone (PPACK) has been identified as a rapid and effective inhibitor of rt-PA for this purpose. researcher.life When rt-PA is added to whole blood in vitro, it can cause a significant decrease in fibrinogen and plasminogen levels, and a near-complete depletion of alpha 2-antiplasmin. researcher.life The addition of PPACK to the blood collection syringe effectively prevents these proteolytic events. researcher.life

Studies have shown that PPACK completely inhibits changes in fibrin degradation products, plasminogen, and alpha 2-antiplasmin in blood samples containing rt-PA. researcher.life Furthermore, in studies involving rhesus monkeys infused with rt-PA, blood samples collected with PPACK showed a significant increase in the recovery of immunoreactive rt-PA and more consistent measures of fibrinogen, FDPs, plasminogen, and alpha 2-antiplasmin compared to samples collected with aprotinin. researcher.life This indicates that PPACK is highly effective in preventing the in vitro formation of artifacts due to the presence of active rt-PA, ensuring the integrity of the sample for subsequent analysis. researcher.life

| Parameter | rt-PA alone | rt-PA + PPACK |

| Fibrinogen | 50% decrease | No significant loss |

| Plasminogen | 90% decrease | No significant change |

| alpha 2-antiplasmin | Below detectable levels | No significant change |

| Fibrin Degradation Products | Increase | No significant change |

Table 1: Effect of PPACK on Proteolytic Artifacts in Blood Samples Containing rt-PA

Alternative to Heparin for Blood Gas and Electrolyte Analyses in Research

Heparin is a commonly used anticoagulant for the preparation of blood samples for blood gas and electrolyte analysis. However, its use can introduce preanalytical bias, particularly in the measurement of ionized calcium (iCa). ascls.orgresearchgate.net D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) has been evaluated as a superior alternative anticoagulant for these applications in a research setting. ascls.orgresearchgate.net

Research has shown that increasing concentrations of lithium heparin in serum samples lead to a negative proportional bias in iCa concentration. ascls.orgresearchgate.net In contrast, no such bias in iCa concentration is observed with increasing concentrations of PPACK. ascls.orgresearchgate.net When whole blood is anticoagulated with lithium heparin, a consistent negative bias for iCa is observed compared to non-anticoagulated whole blood. ascls.orgresearchgate.net Conversely, PPACK-anticoagulated whole blood shows no iCa bias. ascls.orgresearchgate.net

Furthermore, PPACK does not introduce any significant bias in the measurement of whole-blood PO2, PCO2, pH, or sodium and potassium concentrations. ascls.orgresearchgate.net These findings suggest that PPACK possesses ideal bias-free properties as an anticoagulant for research analyses of blood gases, electrolytes, and ionized calcium. ascls.orgresearchgate.net

| Analyte | Lithium Heparin | PPACK |

| Ionized Calcium (iCa) | Negative proportional bias | No bias |

| PO2 | No bias | No bias |

| PCO2 | No bias | No bias |

| pH | No bias | No bias |